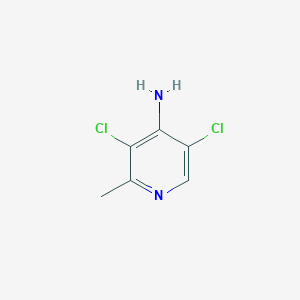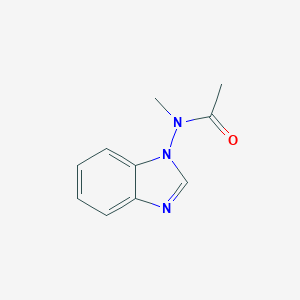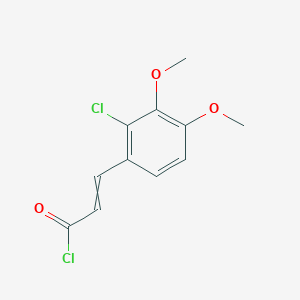
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride often involves the reaction of dimethoxybenzoyl chloride derivatives under specific conditions. For example, the synthesis of 2,4-dimethoxybenzoyl chloride involves methylation of dihydroxybenzoic acid followed by chlorination with SOCl2, achieving a total yield of 74.1% under optimized conditions (Wan You-zhi, 2007). Similarly, reactions involving oxalyl chloride have been utilized to produce glyoxyloyl chloride derivatives from dimethoxyindoles (D. Black, N. Kumar, D. McConnell, 1996).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of compounds related to 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride have been extensively studied. For instance, a novel compound with a similar structure was synthesized, and its structure was determined using FT-IR, FT-Raman, and single-crystal X-ray diffraction techniques. The molecule exhibited intramolecular C–H … Cl and C–H … O hydrogen bonds, contributing to its stability (C. S. C. Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorobenzoyl chloride derivatives often result in the formation of compounds with diverse functional groups. For instance, 2-(chloroseleno)benzoyl chloride reacts with C-H acids, leading to the formation of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes in moderate to high yields, demonstrating the compound's reactivity and potential for creating various chemical structures (KlocKrystian et al., 2001).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and behavior in different environments. For instance, the crystalline structure of certain chlorophenyl compounds has been analyzed, revealing insights into their molecular conformation and stability (Jin-Hao Zhao et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding and predicting the behavior of chlorobenzoyl chloride derivatives. Studies on similar compounds have explored their electrochemical properties and reactions, providing a foundation for understanding the chemical behavior of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride (K. Uneyama et al., 1983).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis of TFMP derivatives involves various chemical reactions . The exact method and technical details are not specified in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The synthesis of indole derivatives involves various chemical reactions . The exact method and technical details are not specified in the source .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Inhibition of hCE-2 Activity
- Field : Drug Metabolism and Detoxification Pathways
- Application : 2-Chloro-3’,4’-dimethoxybenzil can selectively inhibit hCE-2 activity.
- Method : The exact method and technical details are not specified in the source.
- Results : This compound is a valuable tool for researchers investigating the role of hCE-2 in drug metabolism and detoxification pathways.
-
Preparation of Muscle Relaxant Papverin
- Field : Pharmaceutical Industry
- Application : 3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of the muscle relaxant papverin .
- Method : The exact method and technical details are not specified in the source .
- Results : The compound is used as an intermediate in the preparation of the muscle relaxant papverin .
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : 2-Chloro-3’,4’-dimethoxybenzil may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline .
- Method : The exact method and technical details are not specified in the source .
- Results : The synthesized quinoxaline derivative could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
-
Synthesis of Cyclopentadienone Derivatives
- Field : Organic Chemistry
- Application : 2-Chloro-3’,4’-dimethoxybenzil may be used in the synthesis of 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .
- Method : The exact method and technical details are not specified in the source .
- Results : The synthesized cyclopentadienone derivative could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : 2-Chloro-3’,4’-dimethoxybenzil may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline .
- Method : The exact method and technical details are not specified in the source .
- Results : The synthesized quinoxaline derivative could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
-
Synthesis of Cyclopentadienone Derivatives
- Field : Organic Chemistry
- Application : 2-Chloro-3’,4’-dimethoxybenzil may be used in the synthesis of 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .
- Method : The exact method and technical details are not specified in the source .
- Results : The synthesized cyclopentadienone derivative could have potential applications in various fields, but the specific results or outcomes are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJOUFWJHFXYKV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
CAS RN |
175136-00-2 | |
| Record name | (E)-3-(2-Chloro-3,4-dimethoxy-phenyl)-acryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



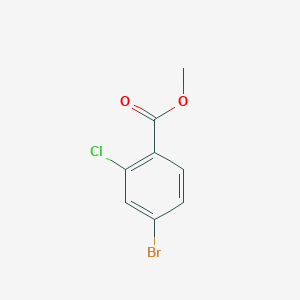
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)
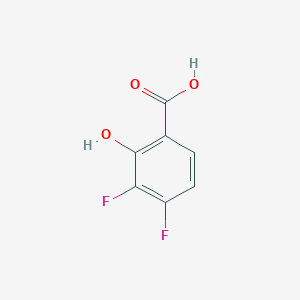

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
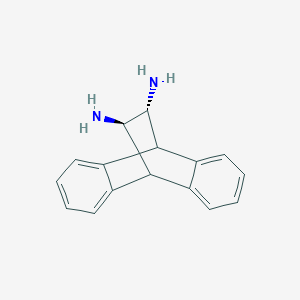
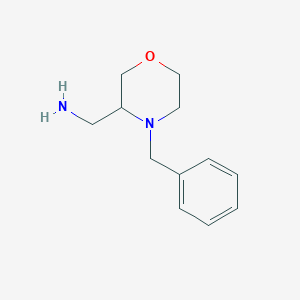
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

